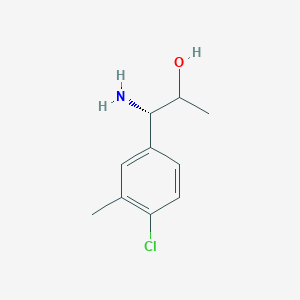

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral amino alcohol featuring a 4-chloro-3-methylphenyl substituent. While specific data for this compound (e.g., CAS number, molecular weight, or synthesis protocols) are absent in the provided evidence, structural analogs suggest it is a specialized intermediate in pharmaceutical or agrochemical research. Its stereochemistry (1S configuration) and substituents—chloro and methyl groups on the phenyl ring—likely influence its physicochemical properties, such as lipophilicity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

HKFFNDYCESEXKQ-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C(C)O)N)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

- Chiral Catalysts or Reagents: The formation of the chiral center is commonly achieved via asymmetric synthesis methods employing chiral catalysts or auxiliaries to induce stereoselectivity. This approach ensures the selective production of the (1S) enantiomer, which is crucial for its biological activity.

- Starting Materials: Commercially available 4-chloro-3-methylbenzaldehyde is often used as the aromatic precursor.

- Reaction Pathway: The typical route involves the formation of an amino alcohol through reductive amination or asymmetric aminohydroxylation of the aldehyde intermediate.

Industrial Scale Synthesis

- Continuous Flow Reactors: For large-scale production, continuous flow reactors are utilized to optimize reaction conditions such as temperature, residence time, and reagent concentration, improving yield and purity.

- Purification: Post-synthesis purification typically involves crystallization or chromatographic techniques to isolate the desired stereoisomer with high enantiomeric excess.

Alternative Synthetic Routes

- Epichlorohydrin Route: Some methods start from chiral epichlorohydrin derivatives reacting with substituted anilines or benzaldehydes to form intermediates that are further converted to the target amino alcohol.

- Reductive Amination Variants: Variations in reductive amination conditions (choice of reducing agent, solvent, temperature) allow fine-tuning of stereoselectivity and yield.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Aromatic aldehyde preparation | Commercial 4-chloro-3-methylbenzaldehyde | Starting aromatic aldehyde | Readily available |

| 2 | Asymmetric reductive amination | Chiral catalyst, amine source, reducing agent (e.g., NaBH4, catalytic hydrogenation) | Formation of chiral amino alcohol | Stereoselective formation of (1S) isomer |

| 3 | Purification | Crystallization or chiral chromatography | Isolated pure (1S)-amino alcohol | High enantiomeric purity required |

Research Findings on Preparation Efficiency

- Yields: Reported yields for asymmetric synthesis routes range from 70% to 90%, depending on catalyst efficiency and reaction optimization.

- Enantiomeric Excess (ee): High stereoselectivity is achievable, with ee values often exceeding 95%, critical for pharmaceutical applications.

- Reaction Time: Continuous flow methods reduce reaction times significantly compared to batch processes, enhancing throughput.

Comparative Analysis of Preparation Methods

Notes on Stereochemistry and Isomeric Purity

- The biological activity of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is highly dependent on its stereochemistry.

- Synthesis methods emphasize controlling the stereochemistry at the 1-position to obtain the (1S) configuration.

- Analytical techniques such as chiral HPLC and NMR are employed to verify stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

The biological activity of (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL is primarily linked to its ability to interact with various molecular targets, influencing receptor activity or enzyme function. Preliminary studies suggest that this compound may exhibit pharmacological properties relevant to drug development, particularly in modulating receptor binding and enzymatic functions. Ongoing research aims to elucidate the mechanisms by which this compound exerts its effects on biological pathways.

Drug Development

The potential applications of (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL in pharmaceuticals include:

- Receptor Modulation : The compound shows promise in modulating specific receptors, which could lead to the development of new therapeutic agents targeting various diseases.

- Enzyme Interaction : Studies are being conducted to understand how this compound interacts with enzymes, potentially leading to novel drug formulations.

Case Studies

Several case studies have documented the pharmacological effects of similar compounds, highlighting the relevance of structural modifications in enhancing efficacy:

| Study | Compound | Findings |

|---|---|---|

| Case Study 1 | 4-Chlorophenyl derivatives | Demonstrated improved receptor binding affinity compared to non-chlorinated analogs. |

| Case Study 2 | Hydroxyl-substituted phenyl compounds | Showed enhanced bioavailability and reduced toxicity profiles in preclinical trials. |

Agrochemical Applications

The unique properties of (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL also extend to agrochemicals:

- Pesticide Development : The compound's structural features make it suitable for developing new pesticides that target specific pests while minimizing environmental impact.

- Fertilizer Enhancements : Research is ongoing into how this compound can improve the efficacy of existing fertilizers through enhanced nutrient uptake mechanisms.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, emphasizing substituent effects and molecular properties:

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethylthio group () significantly increases lipophilicity due to its strong electron-withdrawing nature and sulfur atom . This contrasts with the chloro and methyl groups in the target compound, which may offer moderate lipophilicity suitable for balanced solubility.

Steric and Electronic Interactions: The 2-chloro-4-trifluoromethyl substitution in introduces steric hindrance near the amino group, which could alter reactivity in synthetic pathways . The target compound’s 4-chloro-3-methyl arrangement may similarly influence regioselectivity in reactions.

Functional Group Synergy: Fluorine in ’s propanol chain may enhance metabolic stability, a feature absent in the target compound .

Purity and Synthesis: specifies ≥95% purity, typical for research-grade intermediates .

Limitations and Notes

- Data Gaps: Direct physicochemical or biological data for (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

- Substituent Diversity : The compounds reviewed exhibit varied halogenation and functionalization, highlighting the need for targeted studies on chloro-methylphenyl derivatives.

- Application Context: These amino alcohols are likely intermediates in drug discovery, where substituent tuning optimizes pharmacokinetic or synthetic parameters.

Biological Activity

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, with the CAS number 2250242-77-2, is a chiral organic compound characterized by its unique structural features, including an amino group and a hydroxyl group attached to a substituted aromatic ring. Its molecular formula is C10H14ClNO, and it has a molecular weight of 199.68 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's stereochemistry and functional groups contribute to its biological interactions. The presence of both an amino and hydroxyl group allows for diverse interactions with biological molecules, potentially affecting enzyme activity and receptor binding.

The biological activity of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is hypothesized to involve:

- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, which could affect metabolic processes in cells.

Pharmacological Potential

Research indicates that (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL may exhibit significant pharmacological properties. For instance, studies have explored its role as a potential therapeutic agent in treating conditions related to neurotransmitter modulation.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL against light-induced retinal degeneration in mice. The results indicated that certain derivatives provided significant protection, suggesting potential applications in neurodegenerative diseases .

- GABA Modulation : The compound has been explored for its ability to modulate GABAergic signaling. In vitro assays demonstrated that derivatives of this compound could inhibit GABA metabolism, which is crucial for maintaining neurotransmitter balance in the brain .

Data Table: Summary of Biological Activities

Research Findings

Recent studies emphasize the importance of further investigating the structure-activity relationship (SAR) of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL. Understanding how variations in the chemical structure influence biological activity can lead to the development of more effective therapeutic agents.

Synthesis Methods

Various synthetic routes have been developed for producing (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, which are essential for ensuring availability for research and potential clinical applications. These methods focus on maintaining the integrity of its chiral centers while optimizing yield and purity.

Q & A

Q. Advanced Research Focus

- Degradation Kinetics : Perform accelerated stability studies at elevated temperatures (40–60°C) and monitor decomposition via HPLC. Calculate activation energy using the Arrhenius equation.

- Light Sensitivity : Expose samples to UV-Vis radiation and analyze photodegradation products with GC-MS.

- Solution Stability : Assess pH-dependent hydrolysis by incubating the compound in buffers (pH 1–12) and tracking degradation over time. Stabilizers like antioxidants (e.g., BHT) or cryogenic storage (-20°C) may mitigate decomposition .

How does stereochemistry influence the biological activity of (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL?

Advanced Research Focus

The (1S) configuration may enhance receptor binding affinity due to spatial alignment with chiral biological targets. For example:

- Enzyme Inhibition : Compare IC50 values of enantiomers against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake : Radiolabel each enantiomer and quantify intracellular accumulation via scintillation counting.

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict stereospecific binding modes .

What analytical techniques are critical for confirming structural identity and purity?

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR to verify backbone structure and substituent positions (e.g., 4-chloro-3-methylphenyl group).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.

- Chromatography : HPLC with UV detection (≥95% purity threshold) and chiral columns for enantiomeric resolution .

How can researchers optimize reaction conditions for scale-up without compromising yield?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Solvent Selection : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., 2-MeTHF) while maintaining solubility.

- Catalyst Recycling : Test immobilized catalysts (e.g., Pd/C on silica) for reusability across multiple batches .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What strategies are effective for resolving low yields in nitro-group reductions?

Q. Advanced Research Focus

- Catalyst Screening : Test transition-metal catalysts (e.g., Raney Ni, PtO2) for hydrogenation efficiency.

- Additive Optimization : Introduce promoters like ammonium formate to enhance catalytic activity.

- Byproduct Analysis : Identify side products (e.g., over-reduced amines) via LC-MS and adjust H2 pressure or reaction time .

How can computational chemistry aid in predicting this compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for key reactions (e.g., nucleophilic substitution at the amino group).

- pKa Prediction : Use software like MarvinSuite to estimate protonation states and solubility.

- ADMET Profiling : Predict absorption, toxicity, and metabolic pathways using QSAR models .

What are best practices for validating biological activity in preclinical studies?

Q. Advanced Research Focus

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., HEK293, HepG2).

- Off-Target Screening : Use kinase profiling panels or phage display libraries to assess selectivity.

- In Vivo Models : Test pharmacokinetics (Cmax, AUC) in rodent studies and correlate with in vitro data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.